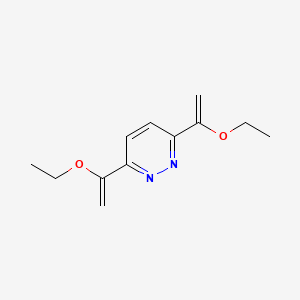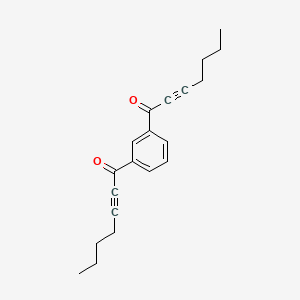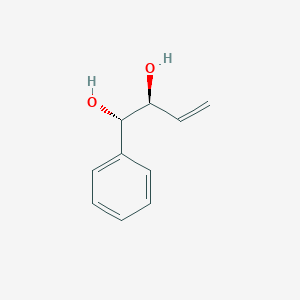
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is a chiral organic compound with the molecular formula C10H12O2. This compound is characterized by the presence of a phenyl group attached to the first carbon and hydroxyl groups on the first and second carbons of a butene chain. The (1S,2S) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of 1-phenyl-1,3-butadiene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) as the oxidizing agent in the presence of a chiral ligand to ensure the desired stereochemistry. The reaction conditions often include a solvent such as tert-butyl alcohol and a co-oxidant like N-methylmorpholine N-oxide (NMO) to facilitate the dihydroxylation process.
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- may involve continuous flow processes to enhance efficiency and yield. For example, a biobased continuous flow strategy can be employed, where erythritol undergoes deoxydehydration (DODH) to produce 3-butene-1,2-diol, which is then further functionalized to introduce the phenyl group and achieve the desired stereochemistry .
化学反应分析
Types of Reactions
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of phenylbutane-1,2-dione.
Reduction: Formation of 1-phenylbutane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
3-Butene-1,2-diol: Lacks the phenyl group, resulting in different reactivity and applications.
1-Phenyl-1,2-ethanediol: Similar structure but lacks the double bond, affecting its chemical behavior.
1-Phenyl-1,3-butadiene: Precursor in the synthesis but lacks hydroxyl groups.
Uniqueness
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is unique due to its specific stereochemistry and the presence of both a phenyl group and hydroxyl groups. This combination imparts distinct reactivity and interactions, making it valuable in asymmetric synthesis and as a chiral building block in various applications .
属性
CAS 编号 |
202589-95-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
(1S,2S)-1-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,9-12H,1H2/t9-,10-/m0/s1 |
InChI 键 |
WIVMOHUVHFHFLN-UWVGGRQHSA-N |
手性 SMILES |
C=C[C@@H]([C@H](C1=CC=CC=C1)O)O |
规范 SMILES |
C=CC(C(C1=CC=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
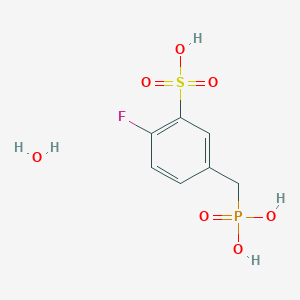
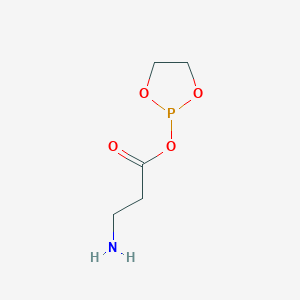
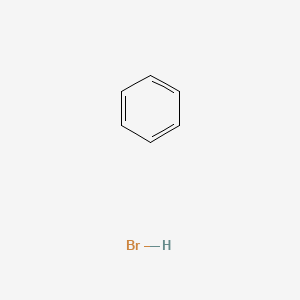
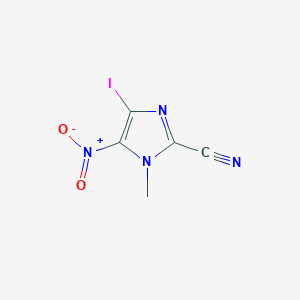
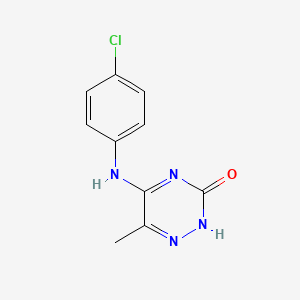
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
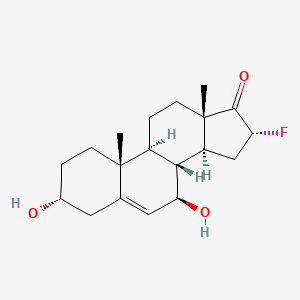
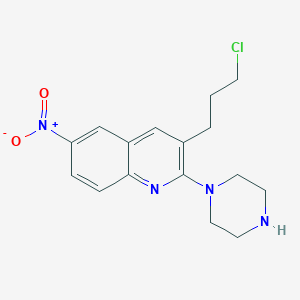
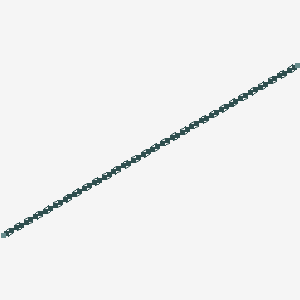

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
